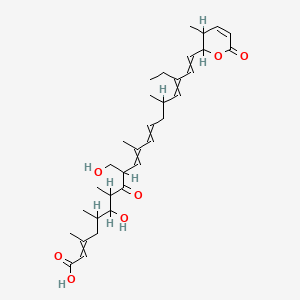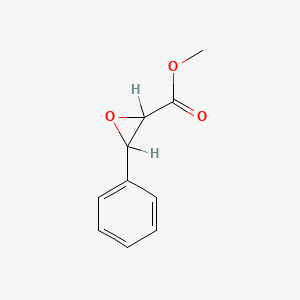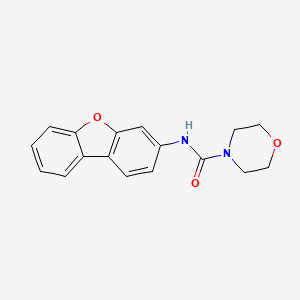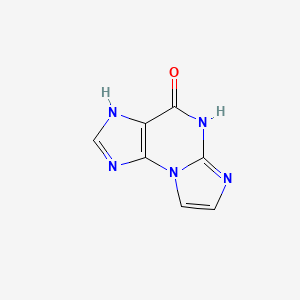
Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thellungianin g, also known as EPB, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Thellungianin g is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, thellungianin g is primarily located in the membrane (predicted from logP). Outside of the human body, thellungianin g can be found in anise. This makes thellungianin g a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
1. Insect Pest Control Agents
Butanoic acid derivatives, including 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester, have been investigated for their potential application in insect pest control. These derivatives are part of a class known as juvenogens, which are biochemically activated insect hormonogenic compounds. Their synthesis involves the use of chiral precursors and transesterification mediated by Candida antarctica lipase (Wimmer et al., 2007).
2. Synthesis of Aromatic Allenic Ethers
Butanoic acid esters have been used in the synthesis of new aromatic allenic ethers. These compounds were isolated from the fungus Xylaria sp. and their structures were determined through spectroscopic data and 2D NMR experiments (Wang et al., 2008).
3. Enzymatic Resolution of Esters
Research on the enzymatic hydrolysis of butanoic esters, including those similar to 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester, has been conducted. This study focused on achieving high enantioselectivity using different lipases (Waagen et al., 1993).
4. Chromatographic Analysis of Fermentation Products
Butanoic acid derivatives have been evaluated as internal standards for chromatographic analysis of acidic fermentation end-products. This research provides insights into the effective separation and analysis of complex biochemical mixtures (Silva, 1995).
5. Essential Oil Components
Essential oils derived from Pimpinella diversifolia were found to contain butanoic acid esters as major components. The analysis of these components provides valuable information for understanding the chemical composition of essential oils (Bottini et al., 1985).
Propriétés
Numéro CAS |
97180-28-4 |
|---|---|
Nom du produit |
Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
[4-methoxy-2-(3-methyloxiran-2-yl)phenyl] 2-methylbutanoate |
InChI |
InChI=1S/C15H20O4/c1-5-9(2)15(16)19-13-7-6-11(17-4)8-12(13)14-10(3)18-14/h6-10,14H,5H2,1-4H3 |
Clé InChI |
VXWVNVFBEJTTKA-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C |
SMILES canonique |
CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C |
Autres numéros CAS |
97180-28-4 |
Synonymes |
2-(1',2'-epoxy)-4-methoxyphenyl-2-methylbutyrate thellungianin G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-(2-furanyl)-N-(3-methylbutyl)acetamide](/img/structure/B1209907.png)
![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)

![N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
![1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)
![1-(5-Chloro-2-methoxyphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B1209917.png)
